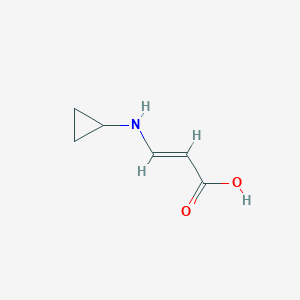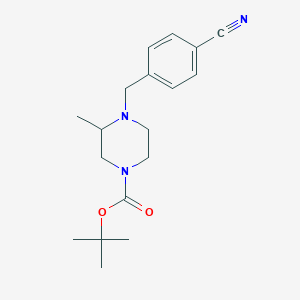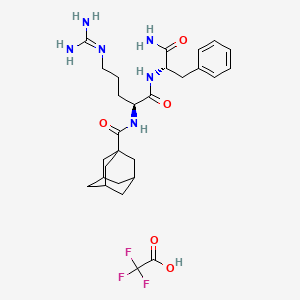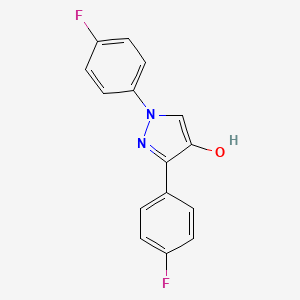
1-Bromo-2-(iodoethynyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-(iodoethynyl)benzene is an organic compound featuring a benzene ring substituted with a bromine atom and an iodoethynyl group
Preparation Methods
The synthesis of 1-Bromo-2-(iodoethynyl)benzene typically involves the following steps:
Sonogashira Coupling: The key step in the synthesis is the Sonogashira coupling reaction, where bromobenzene reacts with ethynyl iodide in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) at elevated temperatures.
Chemical Reactions Analysis
1-Bromo-2-(iodoethynyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the bromine or iodoethynyl group is replaced by other substituents.
Oxidation and Reduction: The iodoethynyl group can undergo oxidation to form corresponding carbonyl compounds or reduction to yield alkenes or alkanes.
Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki or Heck reactions to form more complex aromatic compounds.
Scientific Research Applications
1-Bromo-2-(iodoethynyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of advanced materials, including polymers and nanomaterials, due to its ability to undergo various coupling reactions.
Biological Studies: It is employed in the study of halogen bonding interactions, which are important in the design of biologically active molecules and drug development.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(iodoethynyl)benzene in chemical reactions involves the formation of reactive intermediates:
Comparison with Similar Compounds
1-Bromo-2-(iodoethynyl)benzene can be compared with other halogenated benzene derivatives:
1-Bromo-2-iodobenzene: Similar in structure but lacks the ethynyl group, making it less versatile in coupling reactions.
1-Iodo-2-phenylacetylene: Contains an ethynyl group but lacks the bromine atom, affecting its reactivity and applications.
1-Bromo-4-ethynylbenzene: Similar but with different substitution patterns, leading to variations in chemical behavior and applications.
Properties
Molecular Formula |
C8H4BrI |
|---|---|
Molecular Weight |
306.93 g/mol |
IUPAC Name |
1-bromo-2-(2-iodoethynyl)benzene |
InChI |
InChI=1S/C8H4BrI/c9-8-4-2-1-3-7(8)5-6-10/h1-4H |
InChI Key |
PKBVHXNWCBFKKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#CI)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chloro-4-fluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12044176.png)

![2-(2-Cyanoethyl)-3-methyl-1-(phenylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12044193.png)
![3,4-Dichloro-5-[2-(furan-2-yl)-2-oxoethyl]furan-2(5H)-one](/img/structure/B12044199.png)

![(4-propan-2-yl-1,4-diazepan-1-yl)-[1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl]methanone;hydrochloride](/img/structure/B12044219.png)

![2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-3-pyridinylmethylidene]acetohydrazide](/img/structure/B12044227.png)
![Benzene, 1,1'-[(1-phenylethylidene)bis(thio)]bis-](/img/structure/B12044233.png)





